Ethyl 5-amino-1-tetrahydropyran-4-yl-pyrazole-3-carboxylate
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Overview
Description
Ethyl 5-amino-1-tetrahydropyran-4-yl-pyrazole-3-carboxylate is a heterocyclic compound that features a pyrazole ring fused with a tetrahydropyran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-amino-1-tetrahydropyran-4-yl-pyrazole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-amino-1-tetrahydropyran-4-yl-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, alcohols, and substituted pyrazoles, which can be further utilized in various applications .
Scientific Research Applications
Ethyl 5-amino-1-tetrahydropyran-4-yl-pyrazole-3-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the development of bioactive molecules with potential therapeutic effects.
Medicine: The compound is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 5-amino-1-tetrahydropyran-4-yl-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes such as inflammation, cell proliferation, and microbial growth .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-amino-1-methylpyrazole-4-carboxylate
- 5-amino-1H-pyrazole-3-carboxylate
- 5-(5-amino-2H-1,2,3-triazol-4-yl)-1H-tetrazole
Uniqueness
Ethyl 5-amino-1-tetrahydropyran-4-yl-pyrazole-3-carboxylate is unique due to the presence of the tetrahydropyran moiety, which imparts distinct chemical and biological properties compared to other similar compounds. This structural feature enhances its potential for diverse applications in various fields .
Properties
IUPAC Name |
ethyl 5-amino-1-(oxan-4-yl)pyrazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O3/c1-2-17-11(15)9-7-10(12)14(13-9)8-3-5-16-6-4-8/h7-8H,2-6,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPGYBPKLSBOZOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1)N)C2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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